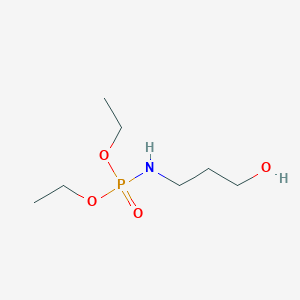
Diethyl N-(3-hydroxypropyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-(3-hydroxypropyl)phosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of diethyl N-(3-hydroxypropyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of phosphorus oxychloride with diethylamine and 3-hydroxypropylamine under controlled conditions. The reaction typically proceeds through the formation of intermediate compounds, which are then converted to the desired phosphoramidate through further reactions .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Diethyl N-(3-hydroxypropyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Substitution reactions often result in the formation of new phosphoramidate compounds with different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Diethyl N-(3-hydroxypropyl)phosphoramidate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions, including the preparation of α-aminoalkyl phosphonates via Mannich-type reactions . In biology and medicine, it has been studied for its potential use as a chemical warfare simulant and its role in the synthesis of biologically active molecules .
In industry, this compound is utilized in the development of novel fire-retardant materials and as a pesticide for crop protection . Its unique chemical properties make it a valuable tool in analytical and coordination chemistry .
Mecanismo De Acción
The mechanism of action of diethyl N-(3-hydroxypropyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The neutral phosphoryl group attached to the nitrogen terminal of amino acids plays a crucial role in suppressing matrix signals and favoring the transfer of energy from the matrix to the analyte for ionization by secondary ion-molecule reactions .
Comparación Con Compuestos Similares
Diethyl N-(3-hydroxypropyl)phosphoramidate can be compared with other similar compounds, such as phosphocreatine and phosphoarginine, which are important biological molecules used as sources of stored energy in invertebrates and vertebrates . These compounds share similar structural features but differ in their specific applications and biological roles.
Other similar compounds include phosphoramidates with different substituents on the phosphorus and nitrogen atoms, which can lead to variations in their chemical properties and reactivity .
Conclusion
This compound is a versatile organophosphorus compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
Número CAS |
58474-49-0 |
|---|---|
Fórmula molecular |
C7H18NO4P |
Peso molecular |
211.20 g/mol |
Nombre IUPAC |
3-(diethoxyphosphorylamino)propan-1-ol |
InChI |
InChI=1S/C7H18NO4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h9H,3-7H2,1-2H3,(H,8,10) |
Clave InChI |
DHVBWBZBXJDYCM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(NCCCO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
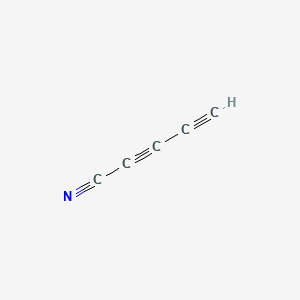
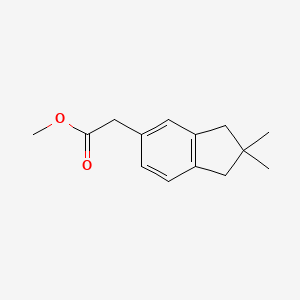
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
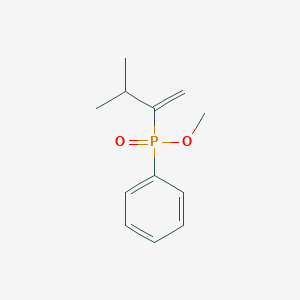
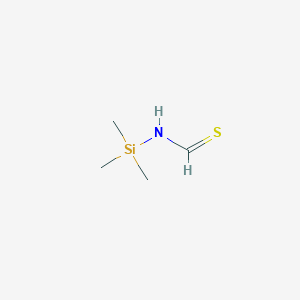
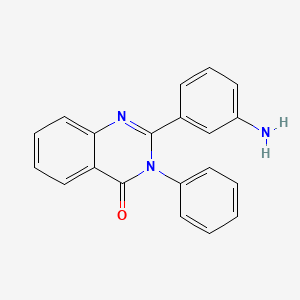
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
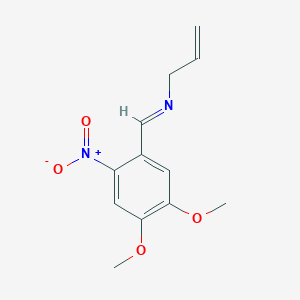
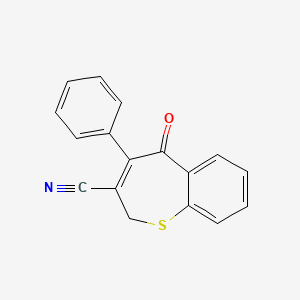

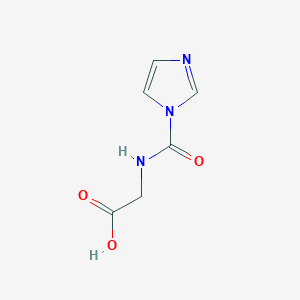
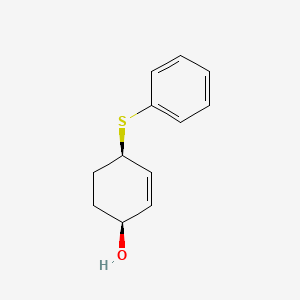
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
